molecular formula C12H16N2O2 B8323823 Ethyl (1-azabicyclo[2.2.2]octan-3-ylidene)cyanoacetate

Ethyl (1-azabicyclo[2.2.2]octan-3-ylidene)cyanoacetate

Cat. No. B8323823
M. Wt: 220.27 g/mol
InChI Key: WRCZZMYKSMOYBK-UHFFFAOYSA-N
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Patent
US05712271

Procedure details

A solution of ethyl(1-azabicyclo[2.2.2]octan-3-ylidene)cyanoacetate (73 g, 0.33 mol) in absolute ethanol (1 l) was treated with 10% palladium on charcoal (10 g) and hydrogen in a parr shaker at 20 psi for 5 h. Filtration and evaporation gave the wanted product in 68 g yield.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5](=[C:8]1[CH:13]2[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:6]#[N:7])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[CH:5]([CH:8]1[CH:13]2[CH2:12][CH2:11][N:10]([CH2:15][CH2:14]2)[CH2:9]1)[C:6]#[N:7])[CH3:2]

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C(C)OC(C(C#N)=C1CN2CCC1CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave the wanted product in 68 g
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C#N)C1CN2CCC1CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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